Varespladib methyl
説明
Varespladib methyl is an orally administered, potent inhibitor of secretory phospholipase A2 (sPLA2), including groups IIA, V, and X . It’s a small molecule that has been investigated for the treatment of Acute Coronary Syndrome . Studies have shown that Varespladib methyl treatment resulted in significant positive changes on lipoproteins and inflammation .
Molecular Structure Analysis
Varespladib methyl has a molecular formula of C22H22N2O5 . Its average mass is 394.421 Da and its monoisotopic mass is 394.152863 Da .
Chemical Reactions Analysis
Varespladib methyl has been shown to inhibit the IIA, V, and X isoforms of sPLA2, which reduces inflammation, lowers and modulates lipid levels, and reduces levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation .
Physical And Chemical Properties Analysis
Varespladib methyl belongs to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .
科学的研究の応用
Specific Scientific Field
This falls under the field of Toxicology and Emergency Medicine .
Summary of the Application
Varespladib and its orally bioavailable prodrug, methyl-varespladib, have shown high-level secretory PLA2 (sPLA2) inhibition at nanomolar and picomolar concentrations against 28 medically important snake venoms from six continents . It’s being studied as a possible pre-referral treatment for snakebite envenomation .
Methods of Application
In vivo proof-of-concept studies with varespladib had a striking survival benefit against lethal doses of Micrurus fulvius and Vipera berus venom, and suppressed venom-induced sPLA2 activity in rats challenged with 100% lethal doses of M. fulvius venom .
Results or Outcomes
The treatment showed a significant survival benefit and suppressed venom-induced sPLA2 activity . A phase 2 clinical trial has been completed to evaluate the safety, tolerability, and efficacy of varespladib-methyl in subjects bitten by venomous snakes .
Treatment for Atherosclerosis and Coronary Artery Disease
Specific Scientific Field
This falls under the field of Cardiology .
Summary of the Application
Varespladib methyl has been investigated for use in the treatment of atherosclerosis and coronary artery disease .
Results or Outcomes
Treatment for Ulcerative Colitis
Specific Scientific Field
This falls under the field of Gastroenterology .
Summary of the Application
Varespladib methyl has been investigated for use in the treatment of ulcerative colitis, an inflammatory bowel disease that causes long-lasting inflammation and ulcers in your digestive tract .
Methods of Application and Results or Outcomes
Treatment for Rheumatoid Arthritis
Specific Scientific Field
This falls under the field of Rheumatology .
Summary of the Application
Varespladib methyl has been investigated for use in the treatment of rheumatoid arthritis, a chronic inflammatory disorder affecting many joints, including those in the hands and feet .
Methods of Application and Results or Outcomes
Treatment for Asthma
Specific Scientific Field
This falls under the field of Pulmonology .
Summary of the Application
Varespladib methyl has been investigated for use in the treatment of asthma, a condition in which your airways narrow and swell and may produce extra mucus .
Methods of Application and Results or Outcomes
Treatment for Sepsis
Specific Scientific Field
This falls under the field of Infectious Disease .
Summary of the Application
Varespladib methyl has been investigated for use in the treatment of sepsis, a potentially life-threatening condition caused by the body’s response to an infection .
Methods of Application and Results or Outcomes
将来の方向性
Varespladib methyl has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of snakebite . It is currently being evaluated in Phase 2 human clinical trials in the United States and India . The Fast Track designation will allow for an accelerated review of its snakebite antidote and benefit from additional input from the FDA .
特性
IUPAC Name |
methyl 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-15-20(21(26)22(23)27)19-16(24(15)12-14-8-5-4-6-9-14)10-7-11-17(19)29-13-18(25)28-2/h4-11H,3,12-13H2,1-2H3,(H2,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYDOJXJUCJUHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC)C(=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938196 | |
Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
A–002 is an orally administered‚ potent inhibitor of secretory phospholipase spla2(spla2)‚ including groups IIA‚ V‚ and X. Atherosclerosis is a disease of the arteries that results from inflammation and the build-up of plaque under the lining of the blood vessel. This build-up can cause vascular swelling and eventual rupture. spla2 levels have been shown to be elevated in patients with both stable and unstable coronary artery disease. Higher levels of the enzyme have been shown to predict an increased risk for future cardiovascular events such as heart attacks and stroke. | |
Record name | Varespladib methyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Varespladib methyl | |
CAS RN |
172733-08-3 | |
Record name | Methyl 2-[[3-(2-amino-2-oxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172733-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Varespladib methyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Varespladib methyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VARESPLADIB METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB98NBX3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。